Isoline

Vue d'ensemble

Description

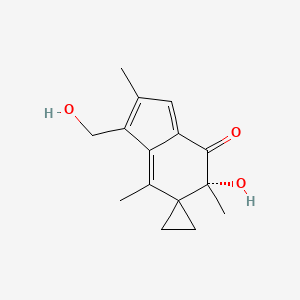

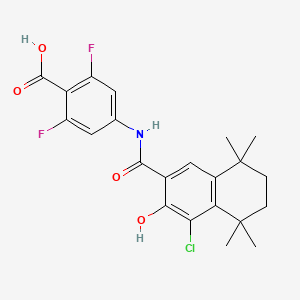

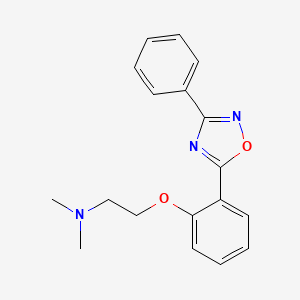

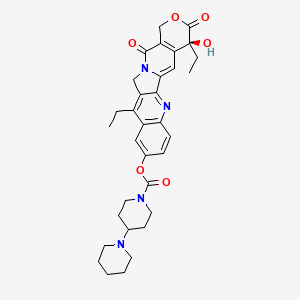

Isoline is a pyrrolizidine alkaloid that is isolated from the traditional Chinese medicine Ligularia duciformis.

Applications De Recherche Scientifique

In Vitro Metabolism and Toxicity Studies

Isoline, a retronecine-type pyrrolizidine alkaloid from Ligularia duciformis, was studied for its in vitro metabolism and hepatotoxicity. Research showed that this compound was metabolized rapidly by rodent liver microsomes, forming metabolites like bisline and bisline lactone mainly through microsomal esterase. This study revealed critical insights into the metabolic pathways of this compound and its impact on liver toxicity, indicating the importance of hepatic esterase in its detoxification (Tang et al., 2007).

Engineering Applications

An investigation into the algorithm of making and filling this compound figures was conducted, providing improvements to existing methods. This research has applications in engineering, where this compound figures are extensively used (Sun Gui-ru, 2000).

Agricultural Studies

This compound use in crop composition studies, particularly with genetically modified (GM) crops, was explored under the guidance of the European Food Safety Authority (EFSA). This study highlighted the role of this compound as a comparator in assessing the compositional safety of GM crops by differentiating GM effects from background genetic effects (Herman et al., 2018).

Topographical Applications

The utility of this compound in analyzing spatial characteristics of geographical elements was demonstrated through the creation of topographical this compound charts. This research used satellite images to map the depth of the Anglarencuo Lake, reflecting its capabilities in geographical and environmental studies (L. Zhongxiang, 2007).

Metabolic Compound Preparation

Studies have been conducted to prepare metabolic compounds of this compound for further investigation into its metabolism and toxicology, using methods like hydrolysis, N-oxidation, and dehydrogenation. This research contributes to understanding this compound's biological impacts and its potential metabolites (Wang Zheng, 2003).

Impact on Plant Growth and Development

Research on soybean isolines that differ in maturity was conducted to understand how maturity genes affect soybean growth and yield. This study provides insights into the phenological effects of maturity genes on soybean characteristics, which is valuable for agricultural research and crop improvement (Wilcox et al., 1995).

Oxidative Injury Studies

This compound-induced oxidative injury in various mouse tissues was investigated, highlighting its impact on liver, brain, lung, and heart tissues. This study demonstrated that this compound can cause different levels of oxidative injury in these organs, with the liver being the most sensitive. Such research is crucial for understanding the broader implications of this compound exposure on animal health (Liu et al., 2010).

Educational Applications

The level of understanding of the this compound method in linear programming was analyzed, particularly in terms of student learning interest. This research is significant in the educational field, providing insights into teaching methodologies and student engagement with complex mathematical concepts (Rodliyah et al., 2022).

Historical and Cultural Studies

A historical essay explored how the this compound tradition in atmospheric sciences influenced the perception of scientific phenomena. This research contributes to the understanding of visual and material culture in science, particularly how data visualization impacts the interpretation of environmental risks (Grevsmühl, 2014).

Environmental and Ecological Research

The use of isolines in cartographic representation of the ecologo-biochemical status of soil cover was studied. This research is significant for environmental and ecological studies, particularly in assessing soil metabolism and pH shifts in urban areas (Naprasnikova & Istomina, 2012).

Technological Innovations

Research on auto-generation technology of meteorological this compound based on ArcObjects was conducted, indicating its significance in meteorological data analysis and the development of WebGIS systems (Li Ming, 2010).

Propriétés

IUPAC Name |

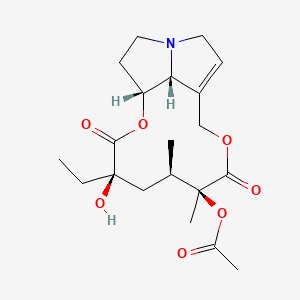

[(1R,4R,6R,7S,17R)-4-ethyl-4-hydroxy-6,7-dimethyl-3,8-dioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-en-7-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO7/c1-5-20(25)10-12(2)19(4,28-13(3)22)17(23)26-11-14-6-8-21-9-7-15(16(14)21)27-18(20)24/h6,12,15-16,25H,5,7-11H2,1-4H3/t12-,15-,16-,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYLGZMTXKJYONK-ACLXAEORSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)OC(=O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]1(C[C@H]([C@](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)(C)OC(=O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80952412 | |

| Record name | 15-Hydroxy-11,16-dioxo-15,20-dihydrosenecionan-12-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80952412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30000-36-3 | |

| Record name | Isoline (alkaloid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30000-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoline (alkaloid) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030000363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15-Hydroxy-11,16-dioxo-15,20-dihydrosenecionan-12-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80952412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KGE82EDN24 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

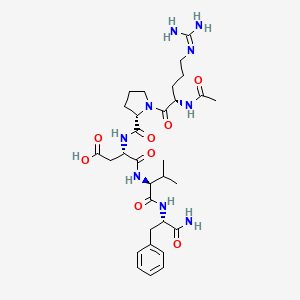

![3H-Indolium, 2-[2-[2-chloro-3-[2-(1,3-dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-3,3-dimethyl-1-propyl-, iodide (1:1)](/img/structure/B1672170.png)

![(2S)-2-[[(2R)-2-[(3,5-dimethylbenzoyl)-methylamino]-3-(4-phenylphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B1672182.png)